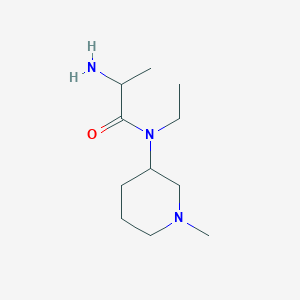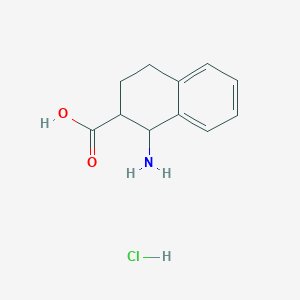![molecular formula C15H24N2O B14785233 [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)
[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, an aminoethyl group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Addition of the Aminoethyl Group: The aminoethyl group can be added through a reductive amination reaction involving ethylenediamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Oxidation: The major product is [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]carboxylic acid.
Reduction: The major product is [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]amine.
Substitution: The major products depend on the substituents introduced.
Applications De Recherche Scientifique
[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(2-Aminoethyl)-1-phenyl-4-piperidyl]methanol
- [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]ethanol
- [4-(2-Aminoethyl)-1-benzyl-4-piperidyl]propane
Uniqueness
[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aminoethyl and benzyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H24N2O |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
[4-(2-aminoethyl)-1-benzylpiperidin-4-yl]methanol |
InChI |
InChI=1S/C15H24N2O/c16-9-6-15(13-18)7-10-17(11-8-15)12-14-4-2-1-3-5-14/h1-5,18H,6-13,16H2 |
Clé InChI |
HKZHHVUCXVYLNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(CCN)CO)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)





